molecular formula C22H31NO6 B12894697 Boc-Asp(Ochex)-Obzl

Boc-Asp(Ochex)-Obzl

Cat. No.: B12894697
M. Wt: 405.5 g/mol
InChI Key: BPTSVUOQFYIPDF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Asp(Ochex)-Obzl, also known as N-α-t.-Boc-L-aspartic acid β-cyclohexyl ester, is a compound commonly used in solid-phase peptide synthesis (SPPS). It serves as a standard building block for introducing aspartic acid in Boc SPPS, minimizing aspartimide formation, particularly in problematic sequences such as Asp-Gly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(Ochex)-Obzl typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxyl group with a cyclohexyl ester. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(Ochex)-Obzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Asp(Ochex)-Obzl is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Asp(Ochex)-Obzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The cyclohexyl ester provides stability and minimizes aspartimide formation, ensuring the integrity of the peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asp(Ochex)-Obzl is unique due to its cyclohexyl ester, which provides enhanced stability and minimizes aspartimide formation compared to other esters like methyl or tert-butyl esters. This makes it particularly useful in synthesizing peptides with problematic sequences .

Properties

Molecular Formula

C22H31NO6

Molecular Weight

405.5 g/mol

IUPAC Name

1-O-benzyl 4-O-cyclohexyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C22H31NO6/c1-22(2,3)29-21(26)23-18(14-19(24)28-17-12-8-5-9-13-17)20(25)27-15-16-10-6-4-7-11-16/h4,6-7,10-11,17-18H,5,8-9,12-15H2,1-3H3,(H,23,26)/t18-/m0/s1

InChI Key

BPTSVUOQFYIPDF-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.